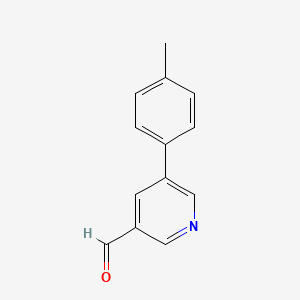

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.

Applications De Recherche Scientifique

Catalytic Methylation

5-(4-Methylphenyl)-3-pyridinecarbaldehyde plays a role in catalytic methylation processes. A study by Grozavu et al. (2020) explores the methylation of pyridines using rhodium catalysis. This process is significant for introducing methyl groups onto aromatic rings, a crucial step in various chemical syntheses (Grozavu et al., 2020).

Photophysical Properties

In photophysical studies, compounds like this compound are essential. Altinolcek et al. (2021) synthesized derivatives to study intramolecular charge transfer (ICT) properties, crucial for understanding fluorescent behaviors and designing advanced materials (Altinolcek et al., 2021).

Pyrazole Synthesis

López et al. (2004) discuss the reaction of pyridine-4-carbaldehyde with ferrocenyl-4,5-dihydropyrazoles to create pyrazoles, demonstrating the compound’s utility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals (López et al., 2004).

Polymerization Applications

Haddleton et al. (1997) show that 2-pyridinecarbaldehyde imines can be used in atom transfer polymerization, a significant process in creating polymers with controlled structures and functionalities (Haddleton et al., 1997).

Metal Ion Detection

Cha and Park (1996) synthesized derivatives for the spectrofluorimetric determination of Fe(III) ions, indicating the compound's utility in sensitive, selective metal ion detection (Cha & Park, 1996).

Synthesis of Pyrido[2,3-d]pyrimidines

Perandones and Soto (1998) utilized aminopyrimidinecarbaldehydes for the synthesis of pyrido[2,3-d]pyrimidines, highlighting its importance in creating complex heterocyclic structures (Perandones & Soto, 1998).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Biochemical Pathways

For instance, 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression and has cross-talk with tyrosine kinase pathways .

Pharmacokinetics

Celecoxib, a related compound, is known to be metabolized primarily by the cytochrome p450 (cyp) 2c9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229008-16-6 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)

![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)